![molecular formula C6H6N2O3 B1370931 3-Methoxypyrazine-2-carboxylic acid CAS No. 40155-47-3](/img/structure/B1370931.png)
3-Methoxypyrazine-2-carboxylic acid
Overview
Description
3-Methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The compound appears as an off-white to yellow powder or crystals .
Synthesis Analysis
The synthesis of pyrazines can be achieved chemically or biologically . Pyrazines are associated with green and earthy attributes and are responsible for the distinctive aroma properties of numerous vegetables . They are also important for the flavor and aroma of food products like coffee and cocoa .Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxy-2-pyrazinecarboxylic acid . The InChI code for this compound is 1S/C6H6N2O3/c1-11-5-4 (6 (9)10)7-2-3-8-5/h2-3H,1H3, (H,9,10) .Chemical Reactions Analysis
The major formation of pyrazines occurs during the heating of food . Precursor methylglyoxal and intermediates glyoxal and formaldehyde contribute to the formation of 2,3,5-trimethylpyrazine via a conversion reaction between methylglyoxal and glyoxal .Physical And Chemical Properties Analysis
This compound is an off-white to yellow powder or crystals . It has a molecular weight of 154.13 . The compound should be stored in a refrigerator .Scientific Research Applications
Antimicrobial Activity
3-Methoxypyrazine-2-carboxylic acid and its derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and tested their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, suggesting potential applications in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
Occurrence in Vegetables
Research by Murray and Whitfield (1975) highlights the natural occurrence of 3-alkyl-2-methoxypyrazines, which include compounds like this compound, in various raw vegetables. Their study identified these compounds in a broad selection of vegetable tissues, contributing to their characteristic flavors (Murray & Whitfield, 1975).
Water Treatment and Removal Efficiency
Wang et al. (2017) examined the removal efficiency and degradation pathway of similar compounds, such as 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), in water during ozonization. This research is significant for understanding how such compounds can be effectively removed from drinking water, enhancing water treatment processes (Wang et al., 2017).
Wine Aroma and Viticulture
The presence of methoxypyrazines, including this compound and its analogs, in wines, particularly Sauvignon blanc, is well-documented. Alberts et al. (2016) conducted a quantitative survey of 3-alkyl-2-methoxypyrazines in South African Sauvignon blanc wines. They found significant relationships between wine methoxypyrazine concentrations and factors such as grape maturity, climate, and geographic origin, influencing the typical aroma of these wines (Alberts et al., 2016).
Bioconversion and Synthesis
The bioconversion of similar compounds, like 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, using Agrobacterium sp. has been studied by Wieser, Heinzmann, and Kiener (1997). This process highlights the potential of using biological methods for the synthesis of new compounds, including antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Packaging and Closure Effects on Wine
Research on the effect of closure and packaging on 3-alkyl-2-methoxypyrazines in wines, as conducted by Blake et al. (2009), provides insights into how these compounds are influenced during wine storage. This study helps in understanding the stability and preservation of wine flavors over time (Blake et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-Methoxypyrazine-2-carboxylic acid is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for several neuropsychiatric disorders .
Mode of Action
It is known to interact with mglur2 . The interaction between this compound and its target mGluR2 could potentially influence the receptor’s function .
Result of Action
Its interaction with mglur2 suggests it may influence the receptor’s function and thus potentially affect neuropsychiatric processes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
3-methoxypyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNMBCMDBUWJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625442 | |
Record name | 3-Methoxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40155-47-3 | |
Record name | 3-Methoxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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